N-Cyclohexyl-3-cyanobenzamide
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Overview
Description
N-Cyclohexyl-3-cyanobenzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CCBA and is a member of the benzamide family of compounds. CCBA has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mechanism of Action
The mechanism of action of CCBA is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. CCBA also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
CCBA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. CCBA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, CCBA has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of CCBA is its wide range of biological activities. This makes it a useful compound for studying the mechanisms of inflammation, pain, and cancer growth. However, one limitation of CCBA is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are many future directions for research on CCBA. One area of interest is the development of more efficient synthesis methods for CCBA. Another area of interest is the development of CCBA-based drugs for the treatment of inflammatory conditions, cancer, and neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of CCBA and its potential side effects.
Synthesis Methods
The synthesis of CCBA involves the reaction of cyclohexanone with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 3-chlorobenzoic acid to form CCBA. The reaction scheme is shown below:
Scientific Research Applications
CCBA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. CCBA has also been studied for its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-cyano-N-cyclohexylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXWTMITGHOBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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